5-bromo-1-butyl-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-bromo-1-butyl-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential therapeutic applications in cancer treatment.
Mechanism of Action
5-bromo-1-butyl-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one acts as a competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase domain, preventing the autophosphorylation and activation of the receptor. This leads to downstream effects on cell signaling pathways, ultimately resulting in inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
5-bromo-1-butyl-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to enhance the efficacy of other chemotherapeutic agents in cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of 5-bromo-1-butyl-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is its specificity for the EGFR pathway, which makes it a useful tool for studying the effects of EGFR inhibition in cancer cells. However, its limited solubility and stability can make it difficult to work with in certain experimental settings.
Future Directions
For research on 5-bromo-1-butyl-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one include further studies on its efficacy in combination with other chemotherapeutic agents, as well as investigations into its potential use in other types of cancer. Additionally, further studies on its mechanism of action and downstream effects on cell signaling pathways could provide valuable insights into the development of new cancer therapies.
Synthesis Methods
The synthesis of 5-bromo-1-butyl-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps, starting with the reaction of 5-bromo-1-butanol with 2,4-dimethoxybenzaldehyde to form 5-bromo-1-butyl-2,4-dimethoxybenzyl alcohol. This intermediate is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 3-hydroxyindole to form the final product, 5-bromo-1-butyl-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one.
Scientific Research Applications
5-bromo-1-butyl-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC). It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of the EGFR pathway.
properties
Product Name |
5-bromo-1-butyl-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one |
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Molecular Formula |
C22H24BrNO5 |
Molecular Weight |
462.3 g/mol |
IUPAC Name |
5-bromo-1-butyl-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C22H24BrNO5/c1-4-5-10-24-18-9-6-14(23)11-17(18)22(27,21(24)26)13-19(25)16-8-7-15(28-2)12-20(16)29-3/h6-9,11-12,27H,4-5,10,13H2,1-3H3 |
InChI Key |
AAGMCJGBFIGVNF-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(C=C(C=C3)OC)OC)O |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(C=C(C=C3)OC)OC)O |
Origin of Product |
United States |
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